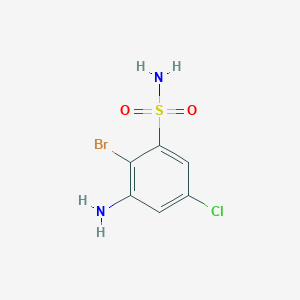
2-Isocyanato-1,1-dimethylcyclopropane
Descripción general
Descripción
2-Isocyanato-1,1-dimethylcyclopropane is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9NO/c1-6(2)3-5(6)7-4-8/h5H,3H2,1-2H3 . The structure is based on a cyclopropane ring, which is a three-membered carbon ring, with two methyl groups and an isocyanato group attached .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Cobalt-Catalyzed Reductive Dimethylcyclopropanation
- The use of cobalt catalysis for the efficient dimethylcyclopropanation of 1,3-dienes has been explored, highlighting the value of dimethylcyclopropanes as synthetic targets (Werth & Uyeda, 2018).
Lewis Acid Mediated Cycloadditions
- Research has demonstrated the effectiveness of isocyanates in (3 + 2) cycloadditions with donor-acceptor cyclopropanes for synthesizing five-membered heterocycles (Goldberg, O'Connor, Craig & Stoltz, 2012).
Synthesis and Structural Analysis
- Studies on 2-(Dimethylamino)-1,3-dithiocyanatopropane as a key intermediate in natural insecticide synthesis, showcasing the importance of structural analysis in chemical research (Guan-ping et al., 2011).
Reactivity in Metal Complexes
- Investigations into the reactivity of Group 4 metal alkyl and metallacyclic compounds toward organic isocyanides have been conducted, emphasizing the role of cyclopropane derivatives in organometallic chemistry (Thorn, Fanwick & Rothwell, 1999).
Applications in Enantioselective Syntheses
- The use of 2-Isocyanato-1,1-dimethylcyclopropane derivatives in stereoselective syntheses, such as in the total synthesis of uncommon sesquiterpenoids from Jatropha neopauciflora (Hayashi, Miyakoshi, Kitagaki & Mukai, 2008).
Safety and Hazards
The compound is classified as dangerous with hazard statements including H226, H301, H311, H315, H318, H331, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P311, P312, P330, P332+P313, P361, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
2-isocyanato-1,1-dimethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2)3-5(6)7-4-8/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWYCQPBTMPGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343804-58-9 | |
| Record name | 2-isocyanato-1,1-dimethylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)

![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)

![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)


![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)


![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
